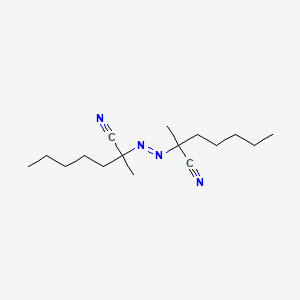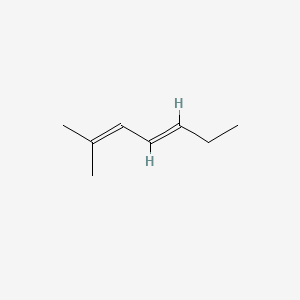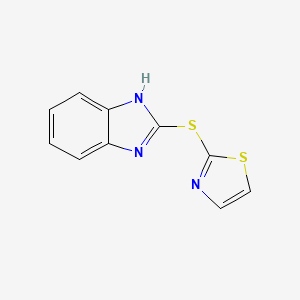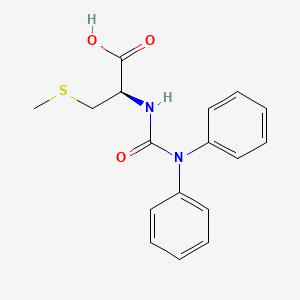
Heptanenitrile, 2,2'-azobis(2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanenitrile, 2,2’-azobis(2-methyl-) is a chemical compound with the molecular formula C16H28N4. It is known for its role as an azo initiator, which means it can generate free radicals through thermal or photochemical decomposition. This property makes it valuable in various industrial and scientific applications, particularly in polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanenitrile, 2,2’-azobis(2-methyl-) can be synthesized through the reaction of heptanenitrile with 2,2’-azobis(2-methylpropionitrile). The reaction typically involves the use of organic solvents such as methanol, ethanol, or acetone. The process requires careful control of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of heptanenitrile, 2,2’-azobis(2-methyl-) often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is usually purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanenitrile, 2,2’-azobis(2-methyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Heptanenitrile, 2,2’-azobis(2-methyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, helping to create various polymers and copolymers.
Biology: The compound is used in studies involving free radical generation and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the field of drug delivery systems.
Mécanisme D'action
The primary mechanism of action for heptanenitrile, 2,2’-azobis(2-methyl-) involves the generation of free radicals. Upon thermal or photochemical decomposition, the compound releases nitrogen gas and forms two free radicals. These radicals can then initiate various chemical reactions, particularly polymerization processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azobis(2-methylpropionitrile):
2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with similar properties but different decomposition characteristics.
1,1’-Azobis(cyclohexanecarbonitrile): Used in similar applications but with distinct thermal stability and decomposition profiles.
Uniqueness
Heptanenitrile, 2,2’-azobis(2-methyl-) is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other azo initiators. Its ability to generate free radicals under controlled conditions makes it particularly valuable in specialized applications where precise control over radical generation is required .
Propriétés
Numéro CAS |
58577-00-7 |
|---|---|
Formule moléculaire |
C16H28N4 |
Poids moléculaire |
276.42 g/mol |
Nom IUPAC |
2-(2-cyanoheptan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C16H28N4/c1-5-7-9-11-15(3,13-17)19-20-16(4,14-18)12-10-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
YPOBABYXHVGKRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C#N)N=NC(C)(CCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)




![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)


![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)

